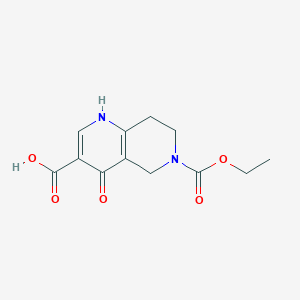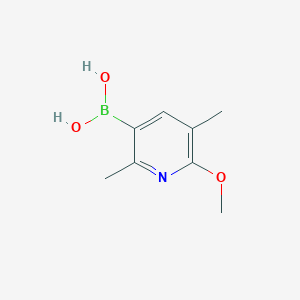
B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can be treated with an organolithium reagent to form a lithium intermediate, which is then reacted with a boron-containing reagent such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed borylation reactions under controlled conditions can also be employed to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, which facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols or Phenols: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including kinase inhibitors and receptor antagonists. These molecules have potential therapeutic applications in treating various diseases .
Industry: The compound is also used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Wirkmechanismus
The mechanism of action of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
3-Pyridinylboronic Acid: Similar in structure but lacks the methoxy and dimethyl substituents.
4-Methoxyphenylboronic Acid: Contains a methoxy group but is attached to a phenyl ring instead of a pyridine ring.
2-Methoxy-5-pyridineboronic Acid: Similar structure with a methoxy group at a different position on the pyridine ring.
Uniqueness: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the properties of the resulting products in cross-coupling reactions .
Eigenschaften
CAS-Nummer |
1393536-53-2 |
|---|---|
Molekularformel |
C8H12BNO3 |
Molekulargewicht |
181.00 g/mol |
IUPAC-Name |
(6-methoxy-2,5-dimethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-5-4-7(9(11)12)6(2)10-8(5)13-3/h4,11-12H,1-3H3 |
InChI-Schlüssel |
BGMMYPGEIDYDPH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1C)OC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


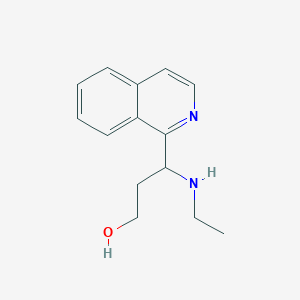
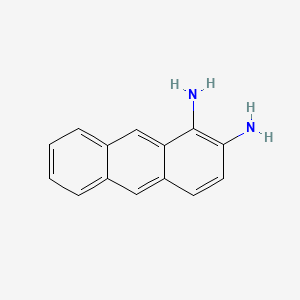
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)

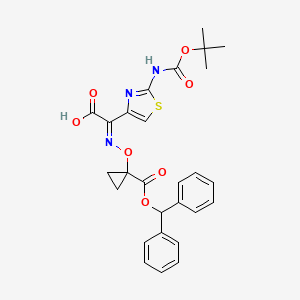
![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)
![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)

![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)

